molecular formula C9H20Cl2N2 B2871010 (4R)-8-azaspiro[4.5]decan-4-amine dihydrochloride CAS No. 2306253-66-5

(4R)-8-azaspiro[4.5]decan-4-amine dihydrochloride

Cat. No. B2871010
CAS RN: 2306253-66-5
M. Wt: 227.17
InChI Key: JJCPBBVNLLUUJU-YCBDHFTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4R)-8-azaspiro[4.5]decan-4-amine dihydrochloride, also known as ASD, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of spirocyclic amines and has a unique structure that makes it a promising candidate for drug development.

Scientific Research Applications

Antiviral Applications

A series of 1-thia-4-azaspiro[4.5]decan-3-ones, which share a structural motif with "(4R)-8-azaspiro[4.5]decan-4-amine dihydrochloride," have been synthesized and evaluated against human coronaviruses and influenza viruses. Certain derivatives exhibited significant inhibition of human coronavirus 229E replication, pointing to the potential antiviral applications of this scaffold. The most active compound demonstrated an EC50 value of 5.5 µM, indicating the potential of these derivatives in antiviral drug development (Çağla Begüm Apaydın et al., 2019).

Environmental Chemistry Applications

A derivative of 1,4-dioxa-8-azaspiro[4.5]decane was synthesized and used to create a calix[4]arene-based copolymer efficient in removing carcinogenic azo dyes and aromatic amines from water. The polymer showed a high percentage of azo dye removal (95-99%), highlighting the utility of this structure in environmental remediation efforts (E. Akceylan et al., 2009).

Anticancer Applications

The spirogermanium analog of 2-azaspiro[4.5]decane, a related compound, has shown antiarthritic and immunosuppressive activities. This suggests potential applications in treating diseases of autoimmune origin and the prevention of tissue transplantation rejection. The structure-activity relationship study of these compounds provides insights into designing new therapeutic agents with antiarthritic and immunosuppressive properties (A. Badger et al., 1990).

Antimycobacterial Applications

Compounds containing the 1-thia-4-azaspiro[4.5]decan-3-one structure were synthesized and evaluated for antimycobacterial activities. Several derivatives exhibited significant inhibition at 25 µg/mL concentration, with the most active compound showing more than 90% inhibition. This indicates the potential of these compounds as antimycobacterial agents (T. Srivastava et al., 2005).

properties

IUPAC Name

(4R)-8-azaspiro[4.5]decan-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2.2ClH/c10-8-2-1-3-9(8)4-6-11-7-5-9;;/h8,11H,1-7,10H2;2*1H/t8-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCPBBVNLLUUJU-YCBDHFTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2(C1)CCNCC2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C2(C1)CCNCC2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4R)-8-azaspiro[4.5]decan-4-amine dihydrochloride

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